molecular formula C12H18N4S B3251666 Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]- CAS No. 210700-64-4

Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]-

Cat. No.: B3251666
CAS No.: 210700-64-4
M. Wt: 250.37 g/mol
InChI Key: AXTATRPIRYPVLG-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]- (CAS 210700-64-4) is a thiosemicarbazone derivative characterized by a hydrazinecarbothioamide backbone substituted with diethyl groups at the terminal nitrogen and a 6-methylpyridinyl moiety at the imine carbon. This compound is structurally related to bioactive thiosemicarbazones, which are known for their metal-chelating properties and applications in medicinal chemistry and materials science . Its synthesis typically involves condensation of diethylthiosemicarbazide with 6-methylpyridine-2-carbaldehyde under acidic conditions, analogous to methods used for similar compounds .

Properties

IUPAC Name

1,1-diethyl-3-[(6-methylpyridin-2-yl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4S/c1-4-16(5-2)12(17)15-13-9-11-8-6-7-10(3)14-11/h6-9H,4-5H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTATRPIRYPVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)NN=CC1=CC=CC(=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]- typically involves the reaction of N,N-diethylhydrazinecarbothioamide with 6-methyl-2-pyridinecarboxaldehyde under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol, and requires a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction under Good Manufacturing Practice (GMP) conditions to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups within the molecule.

Scientific Research Applications

Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: The compound’s biological activities, such as anti-inflammatory and antioxidant properties, make it a subject of interest in biological research.

    Medicine: Its potential therapeutic effects are being explored for the treatment of conditions like arthritis and other inflammatory disorders.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound’s anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes. Its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

A. Substituents on the Hydrazinecarbothioamide Core

  • N,N-Diethyl vs. N-Methyl/N,N-Dimethyl :
    • The diethyl groups in the target compound enhance lipophilicity compared to N-methyl (e.g., L2 in ) or N,N-dimethyl (L5 in ) analogs. This increases membrane permeability, which is critical for biological activity .
    • In contrast, N-methyl derivatives (e.g., L2) exhibit simpler ^1H-NMR spectra, with a singlet at δ 3.05 ppm for the methyl group, whereas the diethyl substituents in the target compound would show characteristic triplets (δ ~1.2–1.5 ppm for CH3) and quartets (δ ~3.4–3.8 ppm for CH2) .

B. Aromatic Moiety Variations

  • 6-Methylpyridinyl vs. This contrasts with phenyl-substituted analogs (e.g., L1 in ) or chromenyl derivatives (e.g., SVSL2 in ), which exhibit varied electronic environments. Pyridinyl groups enhance metal coordination compared to purely aromatic systems, as seen in gallium(III) complexes (), where pyridinyl ligands improve antiproliferative activity .
Physicochemical Properties
Compound Substituents (R1, R2) Aromatic Group LogP* Melting Point (°C) Solubility
Target Compound (CAS 210700-64-4) N,N-Diethyl 6-Methylpyridinyl ~2.5 Not reported Low in H2O, soluble in DMSO
L2 () N-Methyl Phenyl-pyridinyl ~1.8 Not reported Moderate in ethanol
SVSL3 () N-Cyclohexyl Chromenyl ~3.2 210 Soluble in DMSO
63300-97-0 () N,N-Dimethyl 4-Bromophenyl ~2.9 Not reported Low in H2O

*Estimated using fragment-based methods.

Biological Activity

Hydrazinecarbothioamide, specifically N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]-, is a compound that has garnered interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology.

  • Common Name : N,N-diethyl-2-((6-methylpyridin-2-yl)methylene)hydrazinecarbothioamide
  • CAS Number : 210700-64-4
  • Molecular Formula : C₁₂H₁₈N₄S
  • Molecular Weight : 250.36 g/mol
  • Structure : The compound features a hydrazinecarbothioamide moiety with a pyridine ring, which contributes to its biological activity .

Biological Activities

Hydrazine derivatives, including hydrazinecarbothioamides, have been reported to exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that hydrazone derivatives possess significant antimicrobial properties against various bacterial and fungal strains. The presence of the hydrazine and thioamide functional groups enhances their efficacy against pathogens .
  • Anticancer Properties : Research indicates that compounds similar to hydrazinecarbothioamide exhibit cytotoxic effects on cancer cell lines. For instance, derivatives have been tested against human liver carcinoma (HepG2) and other cancer types, demonstrating substantial growth inhibition .
  • Antioxidant Activity : Some studies suggest that hydrazinecarbothioamides can act as antioxidants, neutralizing free radicals and reducing oxidative stress in biological systems. This property is critical for preventing cellular damage and aging-related diseases .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, making it a candidate for further investigation in treating inflammatory diseases .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which may be beneficial in conditions like Alzheimer's disease due to the modulation of neuroinflammatory responses .

The biological activity of hydrazinecarbothioamide is attributed to its structural features:

  • Nucleophilic Nature : The nitrogen atoms in the hydrazine group are nucleophilic, allowing them to interact with electrophilic centers in biological molecules, which can lead to various pharmacological effects .
  • Hydrogen Bonding : Intramolecular hydrogen bonding plays a significant role in stabilizing the compound's structure and enhancing its interaction with biological targets .

Anticancer Activity Study

In one study, synthesized derivatives of hydrazinecarbothioamide were evaluated for their anticancer activity against several cell lines. The results indicated that certain modifications to the hydrazine structure significantly increased cytotoxicity:

CompoundCell LineIC50 (µM)
AHepG215
BMCF720
CA54925

This study highlights the potential of hydrazine derivatives as anticancer agents and underscores the importance of structural modifications in enhancing activity .

Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial efficacy of various hydrazone derivatives against standard pathogens:

PathogenCompound A (mg/mL)Compound B (mg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.00.5
Candida albicans0.250.75

The results demonstrated that certain derivatives exhibited potent antimicrobial activity, suggesting their potential use as therapeutic agents in infectious diseases .

Q & A

Q. What synthetic methodologies are optimal for preparing hydrazinecarbothioamide derivatives with pyridinyl substituents?

  • Methodological Answer : The compound is synthesized via condensation of N,N-diethylhydrazinecarbothioamide with 6-methylpyridine-2-carbaldehyde under reflux in ethanol, catalyzed by acetic acid (3–5 drops). Reaction progress is monitored by TLC, and the product is purified via filtration and recrystallization from ethanol. Yields typically range from 65% to 85% depending on substituent steric effects . Key Parameters :
  • Solvent: Ethanol
  • Catalyst: Acetic acid
  • Temperature: Reflux (~78°C)
  • Reaction Time: 4–6 hours

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • FT-IR : Confirm the presence of thioamide (–C=S) at ~1250–1300 cm⁻¹ and imine (–C=N) at ~1600 cm⁻¹ .
  • ¹H/¹³C NMR : Pyridinyl protons appear as doublets (δ 7.5–8.5 ppm), while the methylene (–CH=N–) signal resonates at ~8.2–8.5 ppm. Diethyl groups show triplet/multiplet patterns at δ 1.2–1.4 ppm (CH₃) and δ 3.4–3.6 ppm (CH₂) .
  • X-ray Diffraction : Single-crystal analysis confirms the (Z)-configuration of the imine bond and planar geometry, with C–S bond lengths of ~1.68 Å and C–N distances of ~1.28 Å .

Q. What standardized assays are used to evaluate antioxidant activity for this compound?

  • Methodological Answer :
  • DPPH Radical Scavenging : Dissolve the compound in DMSO (1 mM), mix with 0.1 mM DPPH in methanol, and measure absorbance at 517 nm after 30 min. Activity is calculated as % inhibition relative to ascorbic acid .
  • FRAP Assay : React with Fe³⁺-TPTZ complex; measure reduction to Fe²⁺ at 593 nm. Express results as µmol Fe²⁺/g compound .
    Example Data : IC₅₀ values for derivatives range from 12–25 µM, comparable to Trolox .

Q. How is anticancer activity assessed against cell lines like MCF-7?

  • Methodological Answer :
  • MTT Assay : Treat MCF-7 cells with 0.1–100 µM compound for 48 hours. Measure formazan crystals (570 nm) and calculate IC₅₀ using nonlinear regression.
  • Results : N-(2,5-dimethylphenyl) derivatives show IC₅₀ = 0.8 µM, outperforming doxorubicin (IC₅₀ = 1.2 µM) .

Advanced Research Questions

Q. What computational approaches are employed to predict reactivity and binding modes?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating charge-transfer potential .
  • Molecular Docking : Dock into DNA topoisomerase II (PDB: 1ZXM) using AutoDock Vina. Pyridinyl and thioamide groups form hydrogen bonds with Arg503 and π-stacking with adenine bases .

Q. How does this compound coordinate with transition metals, and what are the implications for bioactivity?

  • Methodological Answer :
  • Synthesis of Metal Complexes : React with Cu(II)/Ga(III) salts in methanol (1:2 molar ratio) to form octahedral complexes. Confirm via UV-Vis (d-d transitions at ~600 nm) and ESI-MS ([M + H]⁺ peaks) .
  • Enhanced Bioactivity : Cu(II) complexes exhibit 3–5× lower IC₅₀ against glioblastoma (U87) due to ROS generation and DNA intercalation .

Q. What structure-activity relationships (SAR) govern anticancer potency?

  • Methodological Answer :
  • Substituent Effects : N-aryl groups with electron-donating substituents (e.g., 2,5-dimethylphenyl) enhance lipophilicity (logP ~2.8) and membrane permeability (PAMPA Pe = 4.2 × 10⁻⁶ cm/s) .
  • Critical Moieties : The thioamide (–C=S) and pyridinyl groups are essential for ribonucleotide reductase inhibition (Ki = 0.3 µM) .

Q. How should researchers address contradictions in crystallographic or spectroscopic data?

  • Methodological Answer :
  • By-Product Analysis : Use HPLC-MS to detect impurities (e.g., Schiff base isomers) during synthesis. Recrystallize from CH₂Cl₂/MeOH (5:1) to isolate the major product .
  • Data Validation : Cross-validate NMR shifts with computed (GIAO) values and refine X-ray structures using SHELXL (R-factor < 0.05) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]-
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Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]-

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